molecular formula C8H13NOS2 B14295112 1-Pyrrolidinecarbothioic acid, S-(thiiranylmethyl) ester CAS No. 117693-71-7

1-Pyrrolidinecarbothioic acid, S-(thiiranylmethyl) ester

Cat. No.: B14295112
CAS No.: 117693-71-7
M. Wt: 203.3 g/mol
InChI Key: OOVKAWGEFBEJJZ-UHFFFAOYSA-N
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Description

1-Pyrrolidinecarbothioic acid, S-(thiiranylmethyl) ester is a chemical compound with a unique structure that includes a pyrrolidine ring and a thiirane moiety

Preparation Methods

The synthesis of 1-Pyrrolidinecarbothioic acid, S-(thiiranylmethyl) ester typically involves the reaction of pyrrolidine with carbon disulfide to form pyrrolidinecarbodithioic acid, which is then esterified with thiiranylmethyl alcohol. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and efficiency.

Chemical Reactions Analysis

1-Pyrrolidinecarbothioic acid, S-(thiiranylmethyl) ester undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ester into corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiirane ring is opened by nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for nucleophilic substitution. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Pyrrolidinecarbothioic acid, S-(thiiranylmethyl) ester has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme inhibition and cell signaling pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-Pyrrolidinecarbothioic acid, S-(thiiranylmethyl) ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. It may also affect cell signaling pathways by interacting with receptors on the cell surface, leading to changes in cellular responses.

Comparison with Similar Compounds

1-Pyrrolidinecarbothioic acid, S-(thiiranylmethyl) ester can be compared with other sulfur-containing compounds such as:

    1-Pyrrolidinecarbodithioic acid, ammonium salt: This compound is similar in structure but differs in its ammonium salt form, which affects its solubility and reactivity.

    Thiirane derivatives: These compounds share the thiirane ring but differ in their substituents, leading to variations in their chemical and biological properties

Properties

CAS No.

117693-71-7

Molecular Formula

C8H13NOS2

Molecular Weight

203.3 g/mol

IUPAC Name

S-(thiiran-2-ylmethyl) pyrrolidine-1-carbothioate

InChI

InChI=1S/C8H13NOS2/c10-8(9-3-1-2-4-9)12-6-7-5-11-7/h7H,1-6H2

InChI Key

OOVKAWGEFBEJJZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)SCC2CS2

Origin of Product

United States

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